5-Chloro-2-isopropoxyaniline
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Overview
Description
5-Chloro-2-isopropoxyaniline is an organic compound with the molecular formula C9H12ClNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a chlorine atom at the 5th position and an isopropoxy group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-isopropoxyaniline typically involves the following steps:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 5-chloro-2-nitroaniline.
Reduction: The nitro group in 5-chloro-2-nitroaniline is reduced to an amino group, yielding 5-chloro-2-aminoaniline.
Alkylation: The final step involves the alkylation of 5-chloro-2-aminoaniline with isopropyl alcohol to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize the yield and purity of the product. The process typically includes:
High-Pressure Amination: Using high-pressure reactors to facilitate the amination reaction.
Catalytic Reduction: Employing catalysts such as palladium on carbon (Pd/C) for the reduction step.
Solvent Extraction: Utilizing solvents like dichloromethane for the extraction and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-isopropoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium alkoxides (RO-Na+) are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-isopropoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The isopropoxy group and chlorine atom play crucial roles in determining its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Isopropoxyaniline: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
5-Chloro-2-methoxyaniline: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Chloro-2-ethoxyaniline: Contains an ethoxy group, leading to variations in its physical and chemical properties.
Uniqueness
5-Chloro-2-isopropoxyaniline is unique due to the presence of both the chlorine atom and the isopropoxy group, which confer distinct reactivity and potential applications. The combination of these substituents allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
5-chloro-2-propan-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKCLQAJNTXVQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937621-93-7 |
Source
|
Record name | 5-chloro-2-(propan-2-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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